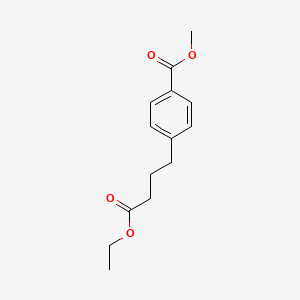

Methyl 4-(4-ethoxy-4-oxobutyl)benzoate

Description

Positioning within Contemporary Organic Synthesis

In modern organic synthesis, molecules possessing multiple functional groups, such as Methyl 4-(4-ethoxy-4-oxobutyl)benzoate, are highly valued as building blocks. The presence of two distinct ester functionalities allows for selective chemical transformations. For instance, the methyl ester can be selectively hydrolyzed or transesterified under certain conditions while the ethyl ester remains intact, and vice versa. This differential reactivity is a cornerstone of advanced synthetic strategies.

While specific applications of this compound are not extensively reported in mainstream academic journals, its structural analogues play crucial roles in medicinal chemistry and materials science. A closely related compound, Methyl 4-(4-oxobutyl)benzoate, serves as a key intermediate in the synthesis of Pemetrexed, an antifolate chemotherapy drug. chemicalbook.com This underscores the potential of the oxobutyl)benzoate scaffold in the development of pharmacologically active agents. Furthermore, similar structures are utilized in the synthesis of ligands for metal-organic frameworks (MOFs), highlighting a potential application in materials science.

Another analogous compound, Methyl 5-chloro-2-((N-(4-ethoxy-4-oxobutyl)-4-methylphenyl)sulfonamido)benzoate, is a reactant in the synthesis of Tolvaptan, a vasopressin receptor antagonist. chemicalbook.compharmaffiliates.com This further illustrates the utility of the (ethoxy-oxobutyl)benzoate framework in constructing complex pharmaceutical molecules. The strategic importance of this compound, therefore, lies in its potential as a precursor to a variety of targeted molecules with diverse applications.

Historical Trajectories of Research on Benzoate (B1203000) and Oxobutyl Esters

The scientific journey of benzoate and oxobutyl esters is deeply rooted in the history of organic chemistry. Benzoic acid, the parent acid of benzoate esters, was discovered in the 16th century. wikipedia.orgnewworldencyclopedia.org Early methods for its preparation included the dry distillation of gum benzoin. wikipedia.orgnewworldencyclopedia.org The structural elucidation of benzoic acid by Justus von Liebig and Friedrich Wöhler in the 19th century was a landmark achievement that paved the way for the systematic study of its derivatives, including esters. newworldencyclopedia.org

The development of esterification reactions has been a central theme in organic synthesis. The classic Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, has been a mainstay for the synthesis of benzoate esters for over a century. quora.com Over the years, research has focused on overcoming the limitations of traditional methods, such as harsh reaction conditions and environmental concerns associated with strong acid catalysts. researchgate.net

This has led to the exploration of a wide array of catalysts and reaction conditions to improve efficiency and sustainability. researchgate.net For instance, solid acid catalysts and microwave-assisted synthesis have emerged as greener alternatives for the production of methyl and ethyl benzoates. uwlax.edumdpi.com The transesterification of crude methyl benzoate, a byproduct in the production of dimethyl terephthalate, has also been investigated as a sustainable route to other benzoate esters. acs.org

The following table provides a brief overview of the evolution of synthetic methods for benzoate esters:

| Decade | Key Developments in Benzoate Ester Synthesis |

| 1890s | Fischer-Speier esterification using strong mineral acids is established. |

| 1980s | Introduction of milder coupling reagents for esterification. |

| 2000s | Development of solid acid catalysts for greener esterification processes. |

| 2010s | Application of microwave-assisted synthesis to accelerate esterification reactions. |

Current Research Frontiers and Prospective Directions

Current research involving structures related to this compound is largely driven by the demand for novel pharmaceuticals and advanced materials. The exploration of new synthetic routes that are more efficient, cost-effective, and environmentally friendly remains a significant focus.

One promising area of research is the use of bifunctional molecules like this compound in the synthesis of prodrugs. The ester groups can be designed to be hydrolyzed in vivo, releasing an active pharmaceutical ingredient. Additionally, the oxobutyl chain offers a handle for further functionalization, potentially through click chemistry, to create targeted drug delivery systems.

In the field of materials science, the benzoate moiety is a common component of liquid crystals and polymers. The specific arrangement of the ester groups in this compound could be exploited to synthesize novel polymers with tailored properties. The potential for this compound and its derivatives to act as ligands for the creation of metal-organic frameworks (MOFs) is another active area of investigation.

Future research is likely to focus on:

The development of stereoselective synthesis methods to control the three-dimensional structure of derivatives.

The investigation of the biological activities of novel compounds synthesized from this intermediate.

The exploration of its utility in the creation of new polymeric materials and functional frameworks.

Foundational Significance in Chemical Methodology and Reaction Development

The study of benzoate and related esters has been instrumental in the development of fundamental concepts and methodologies in organic chemistry. Esterification and hydrolysis reactions, for which benzoate esters are common substrates, have served as model systems for understanding reaction mechanisms, kinetics, and catalysis.

The presence of the aromatic ring in benzoate esters has also made them valuable probes for studying electronic effects in organic reactions. The substituent on the benzene (B151609) ring can be varied to systematically investigate its influence on the reactivity of the ester group. This has contributed to the development of linear free-energy relationships, such as the Hammett equation, which are foundational tools in physical organic chemistry.

Furthermore, the development of protecting group strategies has been significantly influenced by the chemistry of benzoate esters. The benzoate group can be used to protect alcohol functionalities during a synthetic sequence and can be readily removed under specific conditions. organic-chemistry.org The continuous refinement of methods for the formation and cleavage of benzoate esters has expanded the toolkit available to synthetic chemists for the construction of complex molecules.

The following table summarizes key reaction types where benzoate esters have played a significant role in methodology development:

| Reaction Type | Role of Benzoate Esters |

| Esterification/Hydrolysis | Model systems for mechanistic and kinetic studies. |

| Nucleophilic Acyl Substitution | Probing electronic and steric effects on reactivity. |

| Protecting Group Chemistry | Development of robust protecting groups for alcohols. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H18O4 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

methyl 4-(4-ethoxy-4-oxobutyl)benzoate |

InChI |

InChI=1S/C14H18O4/c1-3-18-13(15)6-4-5-11-7-9-12(10-8-11)14(16)17-2/h7-10H,3-6H2,1-2H3 |

InChI Key |

XMEXENDFVXUQNB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCC1=CC=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Synthetic Strategies for Methyl 4 4 Ethoxy 4 Oxobutyl Benzoate and Analogous Structures

Direct Synthesis Approaches to Methyl 4-(4-ethoxy-4-oxobutyl)benzoate

Direct synthesis focuses on the sequential construction of the target molecule, beginning with the formation of the core aromatic structure and followed by the elaboration of the substituted side chain.

Esterification Pathways for Benzoate (B1203000) Core Formation

The formation of the methyl benzoate moiety is a fundamental step in the synthesis. This is typically achieved through the Fischer esterification of a benzoic acid derivative with methanol. youtube.com This acid-catalyzed condensation reaction is a reversible process that reaches equilibrium after a period of refluxing. ias.ac.in

The mechanism involves the initial protonation of the carboxylic acid's carbonyl group by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.com Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the methyl ester. youtube.comias.ac.in

Commonly used catalysts include concentrated sulfuric acid (H₂SO₄), phosphoric acid, or p-toluenesulfonic acid. researchgate.net While effective, these homogenous catalysts can lead to environmental concerns due to the production of acidic wastewater. researchgate.net To mitigate this, research has focused on alternative, recoverable solid acid catalysts. For instance, zirconium-titanium solid acids have been shown to effectively catalyze the esterification of benzoic acids with methanol, offering a more environmentally benign approach. researchgate.net

Table 1: Comparison of Catalysts for Methyl Benzoate Synthesis

| Catalyst Type | Example(s) | Key Characteristics | Source(s) |

|---|---|---|---|

| Homogeneous Acid | H₂SO₄, p-toluenesulfonic acid | Low cost, high efficiency; difficult to recover, produces waste. | researchgate.net |

| Heterogeneous (Solid Acid) | Zirconium-Titanium Oxides | Recoverable, environmentally friendlier; may require higher temperatures or longer reaction times. | researchgate.net |

Construction of the 4-Ethoxy-4-oxobutyl Side Chain

A primary method for introducing a four-carbon chain onto an aromatic ring is the Friedel-Crafts acylation. For the synthesis of the target molecule's precursor, a substituted benzene (B151609) could be reacted with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). vedantu.combeilstein-journals.org This reaction attaches a 3-carboxypropanoyl group (-CO-CH₂-CH₂-COOH) to the aromatic ring.

The mechanism involves the formation of a highly electrophilic acylium ion from the reaction between succinic anhydride and AlCl₃. vedantu.com The aromatic ring then attacks this ion in an electrophilic aromatic substitution reaction, forming a ketone and a terminal carboxylic acid upon workup. vedantu.comstackexchange.com This solvent-free mechanochemical approach has been developed as an environmentally friendlier alternative to traditional methods that use toxic solvents. beilstein-journals.org

Following the acylation, the ketone group on the side chain must be reduced to a methylene (B1212753) (-CH₂) group. Standard procedures for this transformation include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). This reduction step yields a 4-arylbutanoic acid structure, which is the complete carbon skeleton of the side chain.

Integration of Functional Groups: Ethoxy and Oxo Moieties

With the 4-(4-methoxycarbonylphenyl)butanoic acid intermediate in hand, the final step is the selective esterification of the terminal carboxylic acid on the side chain. This is accomplished via a second Fischer esterification reaction, this time using ethanol (B145695) and an acid catalyst. This reaction converts the butanoic acid into an ethyl ester, thereby integrating the "ethoxy" and "oxo" functionalities as an ethoxycarbonyl group (-COOEt).

Careful control of reaction conditions is necessary to prevent transesterification of the existing methyl benzoate group. By using a moderate amount of ethanol and carefully controlling the temperature and reaction time, the terminal carboxylic acid can be selectively esterified to yield the final product, this compound.

Advanced Methodologies for Related Chemical Entities

Modern synthetic chemistry offers powerful alternatives to classical methods, often providing higher yields and greater functional group tolerance. These advanced methodologies are particularly useful for preparing analogous structures and complex derivatives.

Metal-Catalyzed Coupling Reactions, including Palladium-Catalyzed Approaches

Palladium-catalyzed cross-coupling reactions are a versatile tool for forming carbon-carbon bonds between aromatic rings and side chains. A general strategy for synthesizing related 4-arylbutanoates involves the coupling of an aryl halide (or triflate) with a suitable organometallic partner.

For example, a Suzuki coupling reaction can be employed, reacting a methyl 4-halobenzoate (e.g., methyl 4-bromobenzoate) with a boronic acid or ester containing the four-carbon side chain. The reaction is catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base. nih.gov This approach offers high functional group tolerance. Another strategy is the palladium-catalyzed reaction of arenediazonium tetrafluoroborates with derivatives like methyl 4-hydroxy-2-butenoate, which can yield related structures through a domino vinylic substitution and cyclization process. organic-chemistry.org

Nickel-catalyzed cross-coupling has also emerged as a powerful method. For instance, the coupling of an aryl halide, such as 4-iodo-N-(p-tolyl)benzenesulfonamide, with ethyl 4-bromobutanoate can be catalyzed by a nickel complex to form ethyl 4-(4-(4-methylphenylsulfonamido)phenyl)butanoate, a structurally similar product. wisc.edu

Table 2: Examples of Metal-Catalyzed Coupling for Aryl Side-Chain Synthesis

| Coupling Reaction | Aryl Substrate | Side-Chain Substrate | Catalyst System | Product Type | Source(s) |

|---|---|---|---|---|---|

| Suzuki Coupling | Methyl 4-halobenzoate | 4-(ethoxycarbonyl)propylboronic acid | Pd(PPh₃)₄ / Base | Methyl 4-arylbutanoate | nih.gov |

| Nickel-Catalyzed Coupling | N-(4-iodophenyl)-4-methylbenzenesulfonamide | Ethyl 4-bromobutanoate | NiBr₂(diglyme) / Ligand | Ethyl 4-arylbutanoate | wisc.edu |

| Palladium-Catalyzed Domino | Arenediazonium tetrafluoroborate (B81430) | Methyl 4-hydroxy-2-butenoate | Pd(OAc)₂ | 4-Arylbutenolide | organic-chemistry.org |

Nucleophilic Substitution and Alkylation Strategies

Nucleophilic substitution provides another route to constructing the side chain. This can involve the reaction of a nucleophilic aromatic species with an electrophilic four-carbon chain. For example, an organometallic reagent, such as a Grignard or organozinc reagent, could be prepared from methyl 4-bromobenzoate. This nucleophile could then react with a substrate like ethyl 4-halobutanoate in a coupling reaction to form the desired carbon-carbon bond.

An alternative approach involves the reaction of a malonic ester derivative. For instance, monoethyl monopotassium malonate can be reacted with a phenacyl chloride in the presence of triethylamine (B128534) and magnesium chloride. chemicalbook.com This builds a related carbon skeleton that can be further modified. Similarly, the synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate, a useful intermediate, can be achieved via the reaction of (S)-4-chloro-3-hydroxybutanoate with sodium cyanide, showcasing a key nucleophilic substitution step. google.com These methods highlight the utility of nucleophilic substitution in building complex side chains attached to aromatic systems.

Grignard Reactions in Butyl Chain Formation

Grignard reactions are a powerful tool for the formation of carbon-carbon bonds. wikipedia.org In the context of synthesizing benzoate derivatives, a Grignard reagent can be employed to introduce the butyl chain onto the aromatic ring. This organometallic reaction typically involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. organic-chemistry.org For instance, a suitable Grignard reagent could be prepared from a halogenated butane (B89635) derivative and reacted with a methyl benzoate derivative containing a carbonyl group at the 4-position. The reaction is conducted under anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent. wikipedia.orgmasterorganicchemistry.com

| Reagent | Substrate | Product | Conditions |

| Butylmagnesium bromide | Methyl 4-formylbenzoate | Methyl 4-(1-hydroxybutyl)benzoate | Anhydrous ether |

| 4-Halobutylmagnesium halide | Methyl benzoate | Methyl 4-butylbenzoate | Anhydrous THF |

This table represents a generalized approach; specific substrates and conditions may vary.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. organic-chemistry.org In the synthesis of this compound, this reaction can be utilized by reacting methyl benzoate with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). stackexchange.com This would form a 4-(3-carboxypropanoyl)benzoate intermediate. Subsequent reduction of the ketone and esterification of the carboxylic acid would yield the desired product. The reaction is typically carried out in an inert solvent to prevent side reactions.

A key advantage of Friedel-Crafts acylation is that the resulting ketone is less reactive than the starting aromatic compound, which helps to prevent polysubstitution. organic-chemistry.org

| Acylating Agent | Aromatic Substrate | Catalyst | Intermediate Product |

| Succinic anhydride | Methyl benzoate | AlCl₃ | Methyl 4-(3-carboxypropanoyl)benzoate |

| Butyryl chloride | Methyl benzoate | AlCl₃ | Methyl 4-butyrylbenzoate |

This table outlines potential Friedel-Crafts acylation strategies.

Enzymatic Esterification Methods

Enzymatic esterification presents a green and selective alternative to traditional chemical methods. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), are commonly employed as biocatalysts for these reactions. nih.govmdpi.com The synthesis of benzoate esters can be achieved by reacting a suitable benzoic acid derivative with an alcohol in the presence of a lipase. nih.govmdpi.com For this compound, this could involve the esterification of 4-(4-ethoxy-4-oxobutyl)benzoic acid with methanol. These reactions are often carried out in organic solvents to minimize water content, which can negatively impact the reaction equilibrium. nih.gov The use of immobilized enzymes can also enhance stability and reusability. mdpi.com

| Enzyme | Substrates | Solvent | Key Feature |

| Candida antarctica lipase B (CALB) | 4-(4-ethoxy-4-oxobutyl)benzoic acid, Methanol | Toluene/Hexane | High conversion rates researchgate.net |

| Lipozyme 435 | Methyl benzoate, Ethanol | Solvent-less | Sustainable process researchgate.net |

This table provides examples of enzymatic esterification systems.

Chemo-, Regio-, and Stereoselective Synthesis

Achieving high levels of selectivity is a critical aspect of modern organic synthesis, ensuring the desired product is formed with minimal byproducts.

Control in Functional Group Interconversion

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. ub.eduimperial.ac.ukfiveable.mesolubilityofthings.com In the synthesis of this compound, controlling the reactivity of the different functional groups is paramount. For example, during a Grignard reaction, the ester group of methyl benzoate might need to be protected to prevent its reaction with the Grignard reagent. masterorganicchemistry.com Similarly, when performing a Friedel-Crafts acylation, the conditions must be controlled to ensure acylation occurs at the desired position on the aromatic ring, demonstrating regioselectivity. The choice of reagents and reaction conditions is crucial for achieving the desired chemoselectivity. organic-chemistry.org

Asymmetric Induction in Analogous Systems

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another. wikipedia.orgmsu.eduspjainsasaram.co.in While this compound itself is achiral, the principles of asymmetric induction are highly relevant for the synthesis of analogous structures that may contain chiral centers. For instance, if a chiral center is introduced into the butyl chain, a chiral auxiliary or a chiral catalyst could be used to control the stereochemical outcome of the reaction. wikipedia.org Models such as Cram's rule and the Felkin-Anh model help predict the stereochemical course of nucleophilic additions to carbonyl groups adjacent to a chiral center. egyankosh.ac.in This is a key consideration in the synthesis of many biologically active molecules. researchgate.net

Sustainable and Efficient Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient protocols. This includes the use of greener solvents, catalysts, and energy-efficient reaction conditions. nih.govnih.gov For the synthesis of compounds like this compound, this can involve employing enzymatic methods, which operate under mild conditions and are environmentally benign. nih.gov The development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, can also improve efficiency and reduce waste. mdpi.com The use of solid acid catalysts in esterification reactions, for example, can simplify product purification and allow for catalyst recycling. mdpi.com Furthermore, exploring reactions in greener solvents like water can significantly reduce the environmental impact of the synthesis. nih.gov

Application of Green Chemistry Principles in Ester Synthesis

Green chemistry principles are increasingly being applied to ester synthesis to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. kaust.edu.sa For compounds analogous to this compound, such as aromatic diesters, these principles manifest primarily through the use of environmentally benign catalysts and solvent-free reaction conditions.

One of the most promising green approaches is the use of biocatalysts, particularly lipases, for esterification reactions. eurekaselect.comresearchgate.net Enzymatic syntheses offer high selectivity under mild reaction conditions, often at moderate temperatures and atmospheric pressure, which reduces energy consumption and the formation of by-products. eurekaselect.comresearchgate.net This method is particularly advantageous for complex molecules, and the resulting products can often be labeled as "natural," which is beneficial in industries like food and cosmetics. eurekaselect.comresearchgate.net The primary drawback of traditional chemical methods using acid or base catalysts is often the harsh reaction conditions and the generation of waste. researchgate.net In contrast, lipase-catalyzed esterification is considered an environmentally friendly alternative. researchgate.net

Another key area of green chemistry in ester synthesis is the replacement of corrosive and hazardous homogeneous catalysts, such as sulfuric acid, with solid acid catalysts. aurak.ac.ae Materials like ion-exchange resins, zeolites, and metal oxides are gaining traction. mdpi.com These heterogeneous catalysts are non-corrosive, reusable, and easily separated from the reaction mixture, simplifying product purification and reducing waste streams. mdpi.com For instance, Al³⁺-montmorillonite, a type of clay catalyst, has been shown to be highly effective for the esterification of dicarboxylic acids, offering good to excellent yields under mild conditions and with the ability to be regenerated and reused. researchgate.net The development of sulfonic acid-functionalized solid catalysts also represents a significant advancement, providing an effective and economically viable option for esterification and transesterification reactions. aurak.ac.ae

Solvent-free reaction conditions are another important aspect of green ester synthesis. The direct reaction of aromatic carboxylates with dihaloalkanes under solvent-free conditions has been developed as a practical methodology for synthesizing symmetric methylene diesters, offering high yields and an environmentally friendly approach. nih.gov

Table 1: Application of Green Chemistry Principles in the Synthesis of Analogous Esters

| Green Principle | Strategy | Catalyst/Method | Analogous Compound(s) | Key Findings |

|---|---|---|---|---|

| Use of Catalysis | Biocatalysis | Immobilized Lipases (e.g., Novozym 435) | Flavor esters, Panthenyl esters | High conversion (up to 90%) and 100% selectivity under mild conditions. researchgate.net |

| Use of Catalysis | Heterogeneous Catalysis | Al³⁺-montmorillonite clay | Dibutyl succinate | High yields with lower catalyst loading compared to other solid acids. researchgate.net |

| Use of Catalysis | Heterogeneous Catalysis | Sulfonic acid-functionalized resins (e.g., Amberlyst-15) | Long-chain fatty acid esters | High conversion rates and catalyst reusability in fixed-bed reactors. csic.es |

| Safer Solvents & Auxiliaries | Solvent-free synthesis | Direct reaction with 1,n-dihaloalkanes | Symmetric aromatic methylene diesters | High product yields and facile work-up without the need for organic solvents. nih.gov |

| Design for Energy Efficiency | Enzymatic reaction | Lipase catalysis | Cosmetic esters | Reactions proceed at lower temperatures compared to conventional acid-catalyzed methods. researchgate.net |

Process Intensification and Continuous Flow Methodologies

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. sphinxsai.com In the context of ester synthesis, this is often achieved through continuous flow methodologies and the integration of reaction and separation steps, such as in reactive distillation.

Continuous flow synthesis, performed in microreactors or packed-bed reactors, offers several advantages over traditional batch processing. These include superior heat and mass transfer, which leads to better control over reaction conditions, improved safety by minimizing the volume of hazardous materials at any given time, and enhanced product consistency. mit.edu For the synthesis of esters, continuous flow processes have been successfully implemented. For example, the esterification of long-chain fatty acids with alcohols has been demonstrated at a pilot-plant scale using fixed-bed reactors packed with solid acid catalysts, proving the feasibility of large-scale continuous production. csic.es

Reactive distillation is a prime example of process intensification where the chemical reaction and the separation of products occur simultaneously within a single unit. bme.hu This integration can significantly improve conversion for equilibrium-limited reactions, such as esterification, by continuously removing one of the products (typically water). This shifts the equilibrium towards the product side, leading to higher yields. mdpi.com Reactive distillation has been successfully applied to the synthesis of various esters, and it can lead to substantial reductions in capital and operating costs. bme.hu For instance, in the production of methyl acetate, a single reactive distillation column replaced a conventional setup of a reactor and nine separate columns. bme.hu

The synthesis of diethyl terephthalate, a structural analog to aromatic diesters, from biomass-derived muconic acid exemplifies the potential of these advanced methodologies. A cascade process combining esterification, Diels-Alder cycloaddition, and dehydrogenation has been developed. cas.cn The initial esterification step is crucial as it improves the solubility of the reactants and modulates their electronic properties to facilitate the subsequent reactions. cas.cn Using silicotungstic acid as a catalyst, nearly complete conversion of muconic acid was achieved with high selectivity for the cycloadducts, ultimately leading to a high total yield of diethyl terephthalate. cas.cnresearchgate.net

Table 2: Process Intensification in the Synthesis of Analogous Esters

| Process Intensification Strategy | Technology | Analogous Compound(s) | Key Findings & Advantages |

|---|---|---|---|

| Integration of Reaction & Separation | Reactive Distillation | Methyl Acetate, Ethyl Tert-Butyl Ether | Replaces multiple units with a single column, reducing capital and operating costs. bme.hu Overcomes equilibrium limitations by continuous product removal. |

| Continuous Processing | Fixed-Bed Reactors | Long-chain fatty acid esters | Enables ton-scale production with high yields and selectivity using solid acid catalysts. csic.es |

| Miniaturization & Flow Chemistry | Microreactors | Propyl Butyrate (B1204436) | Reduced reaction time and production cost, with improved reaction rate and product purity. sphinxsai.com |

| Hybrid Processes | Pervaporation-assisted Esterification | Propyl Butyrate | Decreases energy consumption and allows operation beyond vapor-liquid equilibria. sphinxsai.com |

| Cascade Reactions | One-pot synthesis | Diethyl Terephthalate | Combines multiple reaction steps (esterification, cycloaddition, dehydrogenation) in a single process, improving overall efficiency and yield. cas.cn |

Reaction Mechanisms and Reactivity Profiles of Methyl 4 4 Ethoxy 4 Oxobutyl Benzoate

Mechanistic Investigations of Ester Functionality

The presence of two distinct ester groups, a methyl benzoate (B1203000) and an ethyl butyrate (B1204436) derivative, allows for selective or concurrent reactions such as transesterification and hydrolysis. The relative reactivity of these two esters is influenced by steric and electronic factors.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For Methyl 4-(4-ethoxy-4-oxobutyl)benzoate, this can occur at either the methyl ester or the ethyl ester, and can be catalyzed by either acid or base.

Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen of one of the ester groups, which enhances its electrophilicity. A nucleophilic alcohol molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the original alcohol (methanol or ethanol) yields the new ester. The use of a large excess of the reactant alcohol can drive the equilibrium towards the desired product.

Basic conditions, typically employing an alkoxide, involve the nucleophilic attack of the alkoxide on the carbonyl carbon to form a tetrahedral intermediate. The departure of the original alkoxide (methoxide or ethoxide) results in the formation of the new ester. This process is also an equilibrium, and the position of the equilibrium is dependent on the relative stability of the alkoxides and the esters.

| Reaction | Catalyst | Typical Reagents | Key Mechanistic Steps |

| Transesterification | Acid (e.g., H₂SO₄) | Excess of a different alcohol (e.g., propanol) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by alcohol. 3. Formation of tetrahedral intermediate. 4. Proton transfer. 5. Elimination of original alcohol. |

| Transesterification | Base (e.g., NaOR') | Alkoxide in corresponding alcohol (e.g., NaOCH₂CH₃ in ethanol) | 1. Nucleophilic attack by alkoxide. 2. Formation of tetrahedral intermediate. 3. Elimination of original alkoxide. |

This table provides a generalized overview of transesterification reactions applicable to the ester functionalities of this compound.

Ester hydrolysis, the cleavage of an ester to form a carboxylic acid and an alcohol, can be carried out in acidic or basic media.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. Water then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, the original alcohol is eliminated as a leaving group, and subsequent deprotonation yields the carboxylic acid. This reaction is reversible. chemguide.co.uklibretexts.org

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. quora.com This forms a tetrahedral intermediate, from which the alkoxide leaving group is expelled to yield a carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form a carboxylate salt, which drives the reaction to completion, making it effectively irreversible. chemistrysteps.com Subsequent acidification is required to obtain the free carboxylic acid. quora.comyoutube.com

| Condition | Catalyst/Reagent | Intermediate | Final Product (after workup) |

| Acidic | Dilute Acid (e.g., HCl, H₂SO₄) | Protonated tetrahedral intermediate | Carboxylic acid and alcohol |

| Basic | Strong Base (e.g., NaOH, KOH) | Tetrahedral alkoxide intermediate | Carboxylate salt (acid upon workup) and alcohol |

This table summarizes the key aspects of acid- and base-catalyzed hydrolysis of the ester groups in this compound.

Carbonyl Chemistry of the Oxobutyl Moiety

The ketone carbonyl group in the oxobutyl chain is a key site for a variety of chemical transformations, including nucleophilic additions, reactions at the α-carbon via an enolate intermediate, and redox processes.

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. libretexts.org This leads to the formation of a tetrahedral intermediate which, upon protonation, yields an alcohol. libretexts.org A wide range of nucleophiles can participate in these reactions.

Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), add irreversibly to the ketone to form tertiary alcohols after an acidic workup. masterorganicchemistry.com Weaker nucleophiles, such as cyanide or water, can also add to the carbonyl group, often in a reversible manner. masterorganicchemistry.com The reactivity of the ketone towards nucleophilic addition is generally greater than that of the esters present in the molecule. libretexts.org

| Nucleophile | Product Type | Reaction Conditions |

| Hydride (e.g., from NaBH₄) | Secondary Alcohol | Methanol or Ethanol (B145695) as solvent |

| Grignard Reagent (R'MgX) | Tertiary Alcohol | Anhydrous ether, followed by acid workup |

| Cyanide (e.g., HCN/KCN) | Cyanohydrin | Buffered acidic or basic conditions |

| Water | Hydrate (gem-diol) | Acidic or basic catalysis |

This table illustrates the outcomes of nucleophilic addition reactions at the ketone carbonyl of the oxobutyl moiety.

The carbon atoms adjacent to the ketone carbonyl (α-carbons) possess acidic protons. Deprotonation by a suitable base leads to the formation of a resonance-stabilized enolate ion. masterorganicchemistry.com This enolate is a potent nucleophile and can react with various electrophiles, allowing for functionalization at the α-position.

The choice of base and reaction conditions can influence the regioselectivity of enolate formation, although in this symmetric ketone, both α-positions are equivalent. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly used to quantitatively form the enolate. The resulting enolate can then undergo reactions such as alkylation with alkyl halides.

| Reaction | Reagents | Product |

| Enolate Formation | Strong base (e.g., LDA) | Lithium Enolate |

| Alpha-Alkylation | 1. LDA 2. Alkyl Halide (R-X) | α-Alkylated Ketone |

This table outlines the general process for the alpha-functionalization of the ketone in this compound via its enolate.

Reduction: The ketone carbonyl can be selectively reduced to a secondary alcohol in the presence of the ester groups using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common choice for this transformation, as it typically does not reduce esters under standard conditions. masterorganicchemistry.comlibretexts.org Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester functionalities. libretexts.org

Oxidation: The oxobutyl moiety can undergo oxidation at several positions. The ketone itself is generally resistant to further oxidation under mild conditions. However, the α-carbons can be oxidized. For instance, α-hydroxylation can be achieved using certain oxidizing agents in the presence of a base to form the enolate. More vigorous oxidation can lead to cleavage of the carbon-carbon bonds adjacent to the carbonyl group.

| Transformation | Typical Reagent(s) | Product |

| Ketone Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Ester and Ketone Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diol |

| α-Hydroxylation | Base, followed by an oxygen source (e.g., O₂, MoOPH) | α-Hydroxy Ketone |

This table summarizes common reduction and oxidation reactions involving the oxobutyl moiety.

Aromatic Ring Reactivity and Substitutions of this compound

The aromatic ring of this compound possesses a unique reactivity profile governed by the electronic effects of its two substituents: the methyl ester group and the 4-ethoxy-4-oxobutyl chain. These substituents influence the susceptibility of the benzene (B151609) ring to attack by electrophiles and, in modified analogues, nucleophiles.

Electrophilic Aromatic Substitution Patterns

The methyl ester group is an electron-withdrawing group (EWG) due to the electronegativity of the oxygen atoms and the resonance delocalization of the ring's π-electrons into the carbonyl group. latech.eduwikipedia.org This withdrawal of electron density deactivates the aromatic ring, making it less reactive towards electrophiles than benzene itself. lumenlearning.commsu.edu EWGs are typically meta-directors. latech.edulibretexts.org

Conversely, the 4-ethoxy-4-oxobutyl group is fundamentally an alkyl chain attached to the ring. Alkyl groups are generally considered electron-donating groups (EDGs) through an inductive effect, which activates the ring towards EAS. wikipedia.org EDGs are ortho, para-directors. studymind.co.ukcognitoedu.org

Given the para-substitution pattern of the parent molecule, the directing effects of these two groups on incoming electrophiles are as follows:

The electron-donating alkyl chain (- (CH₂)₃COOCH₂CH₃) will direct incoming electrophiles to the positions ortho to it.

The electron-withdrawing methyl ester group (-COOCH₃) will direct incoming electrophiles to the positions meta to it.

Conveniently, the positions ortho to the alkyl chain are the same as the positions meta to the ester group. Therefore, electrophilic substitution on this compound is predicted to occur at the two equivalent carbons positioned between the existing substituents.

Predicted Electrophilic Aromatic Substitution Products:

| Electrophilic Reagent | Reaction Type | Major Product(s) |

| Br₂ / FeBr₃ | Bromination | Methyl 3-bromo-4-(4-ethoxy-4-oxobutyl)benzoate |

| HNO₃ / H₂SO₄ | Nitration | Methyl 3-nitro-4-(4-ethoxy-4-oxobutyl)benzoate |

| SO₃ / H₂SO₄ | Sulfonation | Methyl 4-(4-ethoxy-4-oxobutyl)-3-sulfobenzoic acid |

| R-Cl / AlCl₃ | Friedel-Crafts Alkylation | Methyl 3-alkyl-4-(4-ethoxy-4-oxobutyl)benzoate |

| R-COCl / AlCl₃ | Friedel-Crafts Acylation | Methyl 3-acyl-4-(4-ethoxy-4-oxobutyl)benzoate |

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution in Halogenated Analogues

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic substitution at aliphatic carbons, the SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group to stabilize the intermediate Meisenheimer complex. masterorganicchemistry.com

The parent molecule, this compound, is not suitably activated for SNAr reactions as it lacks a good leaving group and sufficient activation from electron-withdrawing groups. However, its halogenated analogues, particularly those with a halogen atom positioned ortho or para to an electron-withdrawing group, would be expected to undergo SNAr.

Consider a hypothetical halogenated analogue, such as Methyl 2-chloro-4-(4-ethoxy-4-oxobutyl)benzoate . In this molecule:

The chlorine atom serves as the leaving group.

The methyl ester group is a strong electron-withdrawing group located para to the chlorine.

The 4-ethoxy-4-oxobutyl group , being weakly electron-donating, would have a minor deactivating effect on this reaction compared to the strongly activating ester group.

The presence of the para-ester group is crucial as it can stabilize the negative charge of the Meisenheimer complex through resonance.

Plausible SNAr Reactions of a Halogenated Analogue:

| Halogenated Analogue | Nucleophile | Expected Product |

| Methyl 2-chloro-4-(4-ethoxy-4-oxobutyl)benzoate | NaOCH₃ | Methyl 4-(4-ethoxy-4-oxobutyl)-2-methoxybenzoate |

| Methyl 2-chloro-4-(4-ethoxy-4-oxobutyl)benzoate | NH₃ | Methyl 2-amino-4-(4-ethoxy-4-oxobutyl)benzoate |

| Methyl 2-fluoro-4-(4-ethoxy-4-oxobutyl)benzoate | NaN₃ | Methyl 2-azido-4-(4-ethoxy-4-oxobutyl)benzoate |

This table illustrates hypothetical SNAr reactions based on the principles of nucleophilic aromatic substitution on activated aryl halides. nih.govnih.gov The reactivity of the leaving group in SNAr reactions generally follows the trend F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. masterorganicchemistry.com

Complex Rearrangements and Cyclization Reactions

The bifunctional nature of this compound, containing both a ketone and an ester group, makes it a potential precursor for various intramolecular and intermolecular cyclization reactions, leading to the formation of new ring systems. While specific studies on this exact molecule are not prevalent, its reactivity can be inferred from well-established reactions of similar keto-esters.

One of the key reactive features of this molecule is the 1,5-relationship between the ketone carbonyl carbon and the ester carbonyl carbon, which can facilitate intramolecular cyclization reactions.

Potential Cyclization Pathways:

Intramolecular Aldol-type Condensation: Under basic or acidic conditions, the enolate of the ketone could potentially attack the ester carbonyl, leading to a cyclic β-diketone after hydrolysis and decarboxylation. However, the formation of a six-membered ring through this pathway would be favored.

Friedländer Annulation: The Friedländer synthesis is a classic method for the synthesis of quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene (B1212753) group. wikipedia.orgorganic-chemistry.org A derivative of this compound, specifically one with an amino group ortho to the oxobutyl chain, could undergo an intramolecular Friedländer-type cyclization to form a substituted quinoline (B57606).

Pfitzinger Reaction: The Pfitzinger reaction is another method for quinoline synthesis, involving the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgwikipedia.org While not a direct cyclization of the title compound, its structural motifs are relevant to this type of synthesis.

Paal-Knorr Furan (B31954) Synthesis: The 4-oxobutyl side chain is a 1,4-dicarbonyl system (an aldehyde/ketone at one end and a carboxylic acid derivative at the other). The Paal-Knorr synthesis involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds to form furans. organic-chemistry.orgyoutube.com It is conceivable that under acidic conditions, the enol form of the ketone could attack the protonated ester carbonyl, leading to a furan derivative after dehydration.

Hypothetical Cyclization Product from an Amino-Substituted Analogue:

| Starting Material | Reaction Conditions | Product Type | Plausible Product |

| Methyl 2-amino-4-(4-ethoxy-4-oxobutyl)benzoate | Acid or Base Catalyst | Intramolecular Friedländer Annulation | Substituted quinoline |

This table presents a hypothetical cyclization based on the known Friedländer annulation reaction.

While complex rearrangements such as the Wolff or Carroll rearrangements are known for α-diazo ketones and β-keto esters respectively, they are less likely to occur with the γ-keto ester structure of this compound without prior chemical modification. rsc.orgwikipedia.org The primary modes of complex reactions for this molecule would likely involve cyclizations that leverage the ketone and ester functionalities.

Structural Modification and Derivatization Strategies for Methyl 4 4 Ethoxy 4 Oxobutyl Benzoate

Systematic Variation of the Ester Groups

The two ester functionalities in Methyl 4-(4-ethoxy-4-oxobutyl)benzoate offer distinct opportunities for selective modification due to their different chemical environments—one being attached to an aromatic ring and the other to an aliphatic chain.

Alterations of the Benzoic Acid Methyl Ester

The methyl benzoate (B1203000) moiety can be altered through several standard organic transformations. The most common approach is transesterification, where the methyl group is exchanged for a different alkyl or aryl group. This reaction is typically catalyzed by an acid or a base and driven to completion by using a large excess of the desired alcohol. mdpi.com For instance, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would yield the corresponding ethyl benzoate derivative.

Another strategy involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by re-esterification. wikipedia.org Saponification with a base like sodium hydroxide (B78521) would selectively hydrolyze the methyl ester under controlled conditions, leveraging the higher reactivity of the aromatic ester. The resulting carboxylate can then be protonated to yield the carboxylic acid, which can be subsequently esterified with a wide range of alcohols using methods like Fischer esterification or by activation with reagents such as dicyclohexylcarbodiimide (B1669883) (DCC).

Table 1: Examples of Alterations of the Benzoic Acid Methyl Ester

| Starting Material | Reagents | Product |

| This compound | 1. NaOH, H₂O/MeOH2. HCl3. Propanol, H₂SO₄ | Propyl 4-(4-ethoxy-4-oxobutyl)benzoate |

| This compound | Benzyl alcohol, NaH | Benzyl 4-(4-ethoxy-4-oxobutyl)benzoate |

| This compound | 1. NaOH, H₂O/MeOH2. HCl3. SOCl₂4. Phenol, Pyridine | Phenyl 4-(4-ethoxy-4-oxobutyl)benzoate |

Modifications of the Butyl Chain's Ethyl Ester

Modifying the ethyl ester on the butyl chain while leaving the methyl benzoate intact requires careful selection of reaction conditions. Aliphatic esters are generally more susceptible to hydrolysis than aromatic esters under certain conditions. researchgate.net Therefore, selective saponification of the ethyl ester can be achieved using a stoichiometric amount of base at low temperatures.

Once the aliphatic carboxylic acid is obtained, it can be converted into a variety of other functional groups. Re-esterification with different alcohols can be performed to introduce new ester functionalities. The carboxylic acid can also be reduced to an alcohol or converted to an amide by reaction with an amine.

Table 2: Examples of Modifications of the Butyl Chain's Ethyl Ester

| Starting Material | Reagents | Product |

| This compound | 1. LiOH, THF/H₂O2. H₃O⁺3. Methanol, DCC | Methyl 4-(4-methoxy-4-oxobutyl)benzoate |

| This compound | 1. LiOH, THF/H₂O2. H₃O⁺3. (COCl)₂, then NH₃ | Methyl 4-(4-amino-4-oxobutyl)benzoate |

| This compound | Diisobutylaluminium hydride (DIBAL-H) | Methyl 4-(5-hydroxypentyl)benzoate |

Functionalization of the Butyl Chain

The four-carbon chain provides a scaffold for introducing a variety of functional groups, which can significantly alter the molecule's properties.

Halogenation at Specific Positions

Halogenation of the butyl chain can be achieved through free-radical substitution, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator like AIBN or under UV light. studymind.co.uk The selectivity of halogenation at different positions on the butyl chain (alpha, beta, gamma to the aromatic ring) can be influenced by the choice of reagents and reaction conditions. The benzylic position (alpha to the ring) is particularly susceptible to radical halogenation.

Once halogenated, the resulting alkyl halide is a versatile intermediate for further derivatization through nucleophilic substitution reactions.

Table 3: Halogenation of the Butyl Chain

| Starting Material | Reagents | Major Product |

| This compound | NBS, AIBN, CCl₄ | Methyl 4-(1-bromo-4-ethoxy-4-oxobutyl)benzoate |

| This compound | SO₂Cl₂, Benzoyl peroxide | Methyl 4-(chloro-4-ethoxy-4-oxobutyl)benzoate (mixture of isomers) |

Introduction of Heteroatoms, including Nitrogen and Sulfur Moieties

Heteroatoms like nitrogen and sulfur can be introduced into the butyl chain, often starting from a halogenated derivative. For example, a bromo-substituted derivative can react with sodium azide (B81097) to introduce an azido (B1232118) group, which can then be reduced to a primary amine. Alternatively, direct reaction with ammonia (B1221849) or primary/secondary amines can yield the corresponding amino derivatives. libretexts.org

Sulfur moieties can be introduced by reacting the alkyl halide with a sulfur nucleophile such as sodium thiomethoxide to form a thioether. nih.govarkat-usa.org Another approach involves the use of thiourea (B124793) to form an isothiouronium salt, which is then hydrolyzed to a thiol. arkat-usa.org

Table 4: Introduction of Nitrogen and Sulfur Moieties

| Starting Material | Reagents | Product |

| Methyl 4-(1-bromo-4-ethoxy-4-oxobutyl)benzoate | 1. NaN₃, DMF2. H₂, Pd/C | Methyl 4-(1-amino-4-ethoxy-4-oxobutyl)benzoate |

| Methyl 4-(1-bromo-4-ethoxy-4-oxobutyl)benzoate | Sodium thiomethoxide, MeOH | Methyl 4-(4-ethoxy-1-(methylthio)-4-oxobutyl)benzoate |

| Methyl 4-(1-bromo-4-ethoxy-4-oxobutyl)benzoate | 1. Thiourea2. NaOH | Methyl 4-(4-ethoxy-1-mercapto-4-oxobutyl)benzoate |

Chain Elongation and Shortening Strategies

The length of the butyl chain can be modified through various organic synthesis strategies. Chain elongation can be achieved by converting the ethyl ester to a suitable functional group for a carbon-carbon bond-forming reaction. For instance, reduction of the ester to an alcohol, followed by conversion to a halide, allows for a Grignard reaction or other coupling reactions. A classic method for one-carbon homologation of a carboxylic acid (obtained from ester hydrolysis) is the Arndt-Eistert synthesis. researchgate.netorganic-chemistry.orgnrochemistry.com

Chain shortening, while often more complex, can be accomplished through reactions like the Barbier-Wieland degradation. This involves the conversion of the carboxylic acid (from ester hydrolysis) to a diphenyl ketone, followed by oxidative cleavage.

Table 5: Chain Elongation and Shortening Strategies

| Strategy | Starting Material (after initial modification) | Reagents | Product |

| Chain Elongation (Arndt-Eistert) | Methyl 4-(3-carboxypropyl)benzoate | 1. SOCl₂2. CH₂N₂3. Ag₂O, H₂O | Methyl 4-(4-carboxybutyl)benzoate |

| Chain Shortening (Barbier-Wieland) | Methyl 4-(3-carboxypropyl)benzoate | 1. PhMgBr2. Ac₂O3. CrO₃ | Methyl 4-(2-carboxyethyl)benzoate |

Substitution Patterns on the Benzoate Ring

The benzoate ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic systems. wikipedia.orgyoutube.commasterorganicchemistry.comresearchgate.netmasterorganicchemistry.com The reactivity and regioselectivity of these substitutions are governed by the electronic properties of the substituents already present on the ring. In this case, the methyl ester group (-COOCH₃) and the 4-(ethoxy-4-oxobutyl) group influence the position of incoming electrophiles.

The ester group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. researchgate.net This deactivation occurs because the carbonyl group pulls electron density away from the ring, making it less nucleophilic. Consequently, harsher reaction conditions are often required for substitution compared to benzene (B151609). Furthermore, the ester group directs incoming electrophiles to the meta position (C3 and C5). This is because the resonance structures of the carbocation intermediate formed during the attack show that the positive charge is destabilized at the ortho and para positions by the adjacent electron-withdrawing ester group. The meta attack avoids this destabilization, making it the favored pathway. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions that can be applied to the benzoate ring include nitration, halogenation, and sulfonation. The expected major products from these reactions on this compound are the corresponding 3-substituted derivatives.

Interactive Data Table: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Electrophile | Predicted Major Product Name |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Methyl 3-nitro-4-(4-ethoxy-4-oxobutyl)benzoate |

| Bromination | Br₂, FeBr₃ | Br⁺ | Methyl 3-bromo-4-(4-ethoxy-4-oxobutyl)benzoate |

| Chlorination | Cl₂, AlCl₃ | Cl⁺ | Methyl 3-chloro-4-(4-ethoxy-4-oxobutyl)benzoate |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Methyl 3-(sulfo)-4-(4-ethoxy-4-oxobutyl)benzoic acid |

Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of this compound introduces stereogenic centers into the molecule, which is of significant interest in medicinal chemistry and materials science. A key strategy for achieving this involves the asymmetric modification of the butoxy side chain, particularly at the carbon atoms adjacent to the carbonyl groups.

A prevalent approach for introducing chirality is through the enantioselective reduction of a ketone precursor, such as an ethyl 2-oxo-4-phenylbutanoate derivative. nih.govnih.gov This strategy can be adapted to synthesize chiral analogs of this compound. For instance, a precursor molecule, methyl 4-(2,4-dioxobutyl)benzoate, could undergo asymmetric reduction of the ketone at the C2 position of the butyl chain to yield a chiral hydroxy derivative.

Biocatalysis, employing enzymes such as carbonyl reductases, has proven to be a highly efficient method for this type of transformation. nih.govresearchgate.net These enzymes can exhibit high levels of enantioselectivity, producing one enantiomer in significant excess. For example, various microorganisms and their isolated enzymes have been successfully used for the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2-hydroxy-4-phenylbutanoate, a key intermediate for angiotensin-converting enzyme (ACE) inhibitors. nih.govnih.govresearchgate.net This established methodology provides a direct precedent for the synthesis of chiral derivatives of the target compound.

The general reaction involves the enzymatic reduction of the keto group to a secondary alcohol, creating a new chiral center. The stereochemical outcome (i.e., whether the (R) or (S) enantiomer is formed) is determined by the specific enzyme used.

Interactive Data Table: Strategies for the Synthesis of Chiral Derivatives

| Synthetic Strategy | Precursor Type | Key Reagents/Catalysts | Chiral Product Type | Example of a Related Transformation |

| Asymmetric Biocatalytic Reduction | Ketoester | Carbonyl Reductase, Glucose Dehydrogenase (for cofactor regeneration) | Chiral Hydroxyester | (R)-2-Hydroxy-4-phenylbutyric acid ethyl ester from ethyl 2-oxo-4-phenylbutyrate nih.gov |

| Chiral Pool Synthesis | Optically active starting material | Standard organic reagents | Enantiomerically pure derivative | Synthesis of (S)-dihydrokavain from L-malic acid researchgate.net |

| Asymmetric Transamination | α-Substituted Ketone | Transaminase enzymes | Chiral Amine | Synthesis of chiral amine precursors for Vernakalant acs.org |

These strategies highlight the potential for creating a variety of chiral derivatives of this compound, thereby expanding its utility in stereospecific applications.

Role of Methyl 4 4 Ethoxy 4 Oxobutyl Benzoate in Advanced Synthetic Applications

Intermediate in Complex Organic Synthesis

The fundamental role of the methyl 4-(4-ethoxy-4-oxobutyl)benzoate structure is as an intermediate. Its bifunctional nature, featuring two distinct ester groups, allows for selective chemical transformations, making it a valuable building block in multi-step synthetic pathways.

The most significant application of the this compound structural motif is as a precursor to complex pharmaceutical intermediates. A prominent example is its incorporation into derivatives used for the synthesis of Tolvaptan, a nonpeptide arginine vasopressin (AVP) V2 receptor antagonist. Specifically, the related compound, Methyl 5-Chloro-2-[(4-ethoxy-4-oxobutyl)-(4-methylphenyl)sulfonylamino]benzoate, serves as a direct reactant in the preparation of Tolvaptan and its intermediates. This highlights the importance of the ethoxy-oxobutyl-benzoate backbone in constructing advanced therapeutic agents.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 364359-05-7 |

| Molecular Formula | C14H18O4 |

| Molecular Weight | 250.29 g/mol |

Interactive data based on available chemical supplier information.

Currently, there is no significant body of research detailing the application of this compound or its immediate derivatives in the synthesis of agrochemical components. The known synthetic routes involving this structure are primarily directed toward medicinal chemistry.

The application of this compound in the development of specialty chemicals and materials is not well-documented. Research has predominantly focused on its utility within the framework of pharmaceutical synthesis rather than materials science.

Contribution to Target-Oriented Synthesis

The structural framework of this compound contributes to target-oriented synthesis by providing a key fragment for building specific, high-value molecules. The synthesis of Tolvaptan is a clear example of this application. In this process, a more complex intermediate containing the 4-ethoxy-4-oxobutyl moiety is utilized to construct the final, pharmacologically active molecule designed to interact with a specific biological target (the vasopressin V2 receptor).

Enabling Reagent in Methodological Development

There is currently a lack of available scientific literature describing the use of this compound as an enabling reagent in the development of new synthetic methodologies. Its role appears to be more as a structural component rather than a reagent that facilitates a novel class of chemical reactions.

Application in the Construction of Bioactive Scaffolds

Table 2: Mentioned Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 364359-05-7 |

| Tolvaptan | 150683-30-0 |

| Methyl 5-Chloro-2-[(4-ethoxy-4-oxobutyl)-(4-methylphenyl)sulfonylamino]benzoate | 247237-43-0 |

Computational Chemistry and Theoretical Studies on Methyl 4 4 Ethoxy 4 Oxobutyl Benzoate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of "Methyl 4-(4-ethoxy-4-oxobutyl)benzoate". These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior.

By solving the Schrödinger equation for the molecule, albeit with approximations, DFT methods can determine various electronic properties. A key aspect of this analysis involves the calculation of electrostatic charges on each atom, which can predict the most nucleophilic and electrophilic sites within the molecule. For instance, in "this compound," the carbonyl carbons of the ester and the butyl chain are expected to carry partial positive charges, making them susceptible to nucleophilic attack, while the oxygen atoms would possess partial negative charges.

Furthermore, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For aromatic esters like "this compound," the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is often a π*-orbital localized on the carbonyl group and the aromatic ring.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G)*

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

| Mulliken Charge on C=O (ester) | +0.45 e |

| Mulliken Charge on C=O (butyl) | +0.42 e |

Note: The data in this table is illustrative and based on typical values for similar molecules calculated at the specified level of theory. Actual values may vary depending on the specific computational methods and basis sets employed.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide insights into the electronic structure of a single, often minimized, conformation, "this compound" is a flexible molecule with several rotatable bonds. Molecular dynamics (MD) simulations are employed to explore the conformational space of the molecule over time, providing a dynamic picture of its behavior.

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system as a function of atomic coordinates. By integrating Newton's equations of motion, the trajectory of each atom can be tracked over time, revealing the preferred conformations and the energy barriers between them.

For "this compound," MD simulations can elucidate the rotational dynamics of the ethoxy group, the flexibility of the butyl chain, and the orientation of the entire side chain relative to the benzene ring. This information is crucial for understanding how the molecule might interact with other molecules, such as in a solvent or at a receptor binding site. The results of these simulations are often visualized through Ramachandran-like plots for specific dihedral angles or by clustering the trajectories to identify the most populated conformational states.

Prediction of Spectroscopic Signatures

Computational methods are highly effective in predicting various spectroscopic signatures of molecules, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. nih.govnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the isotropic shielding constants of the nuclei. bohrium.com These shielding constants can then be converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS). nih.gov By comparing the predicted NMR spectra with experimental data, a detailed assignment of the resonances can be achieved. For "this compound," these calculations can help to unambiguously assign the signals of the aromatic protons and carbons, as well as those of the flexible ethoxy and butyl chains. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed from the harmonic vibrational frequencies calculated using DFT. researchgate.net These calculations provide the frequencies and intensities of the vibrational modes of the molecule. By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a specific molecular vibration. For "this compound," characteristic vibrational modes would include the C=O stretching frequencies of the ester and ketone groups, C-O stretching of the ester and ether functionalities, and various vibrations associated with the benzene ring. mdpi.com

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Signature | Assignment |

| ¹³C NMR | ~166 ppm | Ester Carbonyl Carbon |

| ¹³C NMR | ~198 ppm | Ketone Carbonyl Carbon |

| ¹H NMR | ~7.9 ppm, ~7.2 ppm | Aromatic Protons |

| ¹H NMR | ~4.3 ppm (q), ~1.4 ppm (t) | Ethoxy Group Protons |

| IR | ~1720 cm⁻¹ | Ester C=O Stretch |

| IR | ~1685 cm⁻¹ | Ketone C=O Stretch |

Note: The data in this table is illustrative and based on typical values for the functional groups present in the molecule. Actual experimental values may vary.

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction energy profiles that are often difficult to obtain experimentally.

For "this compound," computational methods can be used to study various reactions. For example, the mechanism of ester hydrolysis or transesterification can be modeled to determine the structure of the tetrahedral intermediate and the energy of the transition states leading to its formation and breakdown. researchgate.netresearchgate.net Similarly, the reduction of the ketone or ester groups can be investigated. orgosolver.comlibretexts.org For instance, the reduction of the ester to a primary alcohol using a reducing agent like LiAlH₄ can be computationally modeled to understand the stepwise hydride attack and elimination of the ethoxy group. libretexts.orgcommonorganicchemistry.com

These studies typically involve locating the transition state structures on the potential energy surface and calculating their energies relative to the reactants and products. This allows for the determination of the activation energy of the reaction, which is directly related to the reaction rate. By mapping out the entire reaction pathway, a detailed understanding of the reaction mechanism can be achieved.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate the chemical structure of a series of compounds with their measured reactivity in a particular chemical transformation. nih.govnih.gov These models are built by calculating a set of molecular descriptors for each compound and then using regression analysis to find a mathematical equation that relates these descriptors to the observed reactivity.

For a series of substituted benzoates, including derivatives of "this compound," a QSRR study could be conducted to understand how different substituents on the benzene ring affect a specific reaction rate, for example, the rate of saponification. chegg.com The molecular descriptors used in such a study could include electronic parameters (e.g., Hammett constants, calculated atomic charges), steric parameters (e.g., Taft steric parameters, molecular volume), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

The resulting QSRR model can provide valuable insights into the factors that govern the reactivity of these compounds. For instance, it might reveal that electron-withdrawing substituents accelerate the reaction by stabilizing the transition state, a common observation in nucleophilic acyl substitution reactions. A well-validated QSRR model can also be used to predict the reactivity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties.

Q & A

Q. What are the most efficient synthetic routes for Methyl 4-(4-ethoxy-4-oxobutyl)benzoate, and what reaction conditions are critical for high yield?

Methodological Answer: The compound can be synthesized via esterification or substitution reactions. A validated approach involves coupling 4-hydroxybenzoic acid derivatives with functionalized butyl chains under catalytic conditions. For example:

- Ultrasound-assisted synthesis (e.g., K₂CO₃ in DMF under ultrasonic irradiation for 4 hours) improves reaction efficiency by enhancing mixing and reducing side products .

- Stepwise alkylation : React methyl 4-hydroxybenzoate with 4-ethoxy-4-oxobutyl bromide in the presence of a base like NaH or K₂CO₃. Solvent choice (e.g., DMF or THF) and temperature (20–50°C) significantly impact yield .

Q. Critical Parameters :

- Catalyst selection (acidic vs. basic conditions).

- Solvent polarity to stabilize intermediates.

- Reaction time optimization to avoid over-oxidation of the ketone group.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopy :

- Chromatography :

- HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).

- GC-MS for volatile impurities.

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Q. Implications :

- Low water solubility necessitates organic solvents for biological assays.

- Moderate LogP suggests potential for membrane permeability in cellular studies.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer : Discrepancies often arise from:

- Side reactions : The ethoxy group may undergo hydrolysis under acidic conditions, forming carboxylic acid byproducts. Use anhydrous solvents and inert atmospheres to mitigate this .

- Catalyst efficiency : Compare traditional thermal heating (60–80°C, 12 hours, ~60% yield) vs. ultrasound-assisted methods (4 hours, ~85% yield) .

- Analytical errors : Validate purity assays with orthogonal methods (e.g., NMR + HPLC).

Q. What strategies optimize the reactivity of the 4-ethoxy-4-oxobutyl moiety for downstream modifications?

Methodological Answer :

- Selective reduction : Use NaBH₄/CeCl₃ to reduce the ketone to an alcohol while preserving the ester .

- Nucleophilic substitution : Replace the ethoxy group with amines (e.g., NH₃/EtOH) to generate amide derivatives for drug discovery .

- Photocatalysis : Employ UV light to cleave the butyl chain for fragment-based drug design .

Q. How can researchers address challenges in differentiating this compound from structural analogs analytically?

Methodological Answer :

- Tandem MS/MS : Monitor unique fragmentation patterns (e.g., m/z 278 → 135 for the benzoate fragment).

- X-ray crystallography : Resolve crystal structures to confirm substituent positions (e.g., para vs. meta) .

- 2D NMR (COSY, HSQC) : Assign coupling between the butyl chain and aromatic protons.

Q. What biological applications are plausible for this compound, and what mechanisms underlie its activity?

Methodological Answer :

- Enzyme inhibition : The ethoxy-oxobutyl group may interact with hydrophobic enzyme pockets (e.g., phospholipase A2), mimicking natural substrates .

- Antimicrobial studies : Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays, with structural analogs showing logP-dependent activity .

- Prodrug potential : Hydrolyze the ester in vivo to release bioactive 4-hydroxybenzoic acid derivatives .

Q. How does the 4-ethoxy-4-oxobutyl substituent influence reactivity compared to similar chains (e.g., 3-oxopropyl or ethoxyethyl)?

Comparative Analysis :

Q. What safety protocols are essential when handling this compound?

Methodological Answer :

- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (LD₅₀ data pending; assume Category 4 acute toxicity) .

- Ventilation : Conduct reactions in fume hoods due to potential DMF vapor exposure .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What computational tools predict the compound’s behavior in catalytic or biological systems?

Methodological Answer :

- Molecular docking (AutoDock Vina) : Model interactions with protein targets (e.g., COX-2 for anti-inflammatory studies) .

- DFT calculations (Gaussian) : Optimize transition states for reactions involving the ketone group .

- MD simulations (GROMACS) : Predict membrane permeability based on LogP and dipole moments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.